C2-Ceramide

Platelet biology Thrombosis Calcium signaling

C2-Ceramide (N-acetyl-D-erythro-sphingosine) is a short-chain, cell-permeable analog of natural ceramides. Unlike inactive C2-dihydroceramide or L-threo stereoisomers, it uniquely induces apoptosis and activates PP2A (3.5-fold increase), making it essential for reproducible signaling studies. Use with confidence for membrane biophysics, cholesterol efflux, and cell death research.

Molecular Formula C20H39NO3
Molecular Weight 341.5 g/mol
CAS No. 3102-57-6
Cat. No. B043508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC2-Ceramide
CAS3102-57-6
SynonymsN-[(1S,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]acetamide;  N-Acetyl-D-sphingosine;  Acetyl Ceramide;  N-Acetylsphingosine; 
Molecular FormulaC20H39NO3
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(CO)NC(=O)C)O
InChIInChI=1S/C20H39NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h15-16,19-20,22,24H,3-14,17H2,1-2H3,(H,21,23)/b16-15+/t19-,20+/m0/s1
InChIKeyBLTCBVOJNNKFKC-QUDYQQOWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:10 mgSolvent:nonePurity:98+%Physical solid

C2-Ceramide (CAS 3102-57-6) Procurement Guide: Baseline Identity and Structural Context


C2-Ceramide (N-acetyl-D-sphingosine) is a short-chain, cell-permeable ceramide analog widely used in cell biology and drug discovery to probe sphingolipid-mediated signaling, apoptosis, and differentiation. Unlike endogenous long-chain ceramides, C2-ceramide bypasses membrane permeability barriers, enabling direct intracellular pathway interrogation without relying on receptor-mediated sphingomyelin hydrolysis . It serves as a key reference compound for structure-activity relationship (SAR) studies evaluating novel ceramide analogs and is routinely employed as a positive control in apoptosis induction assays [1]. However, its biological effects and metabolic handling differ substantially from both longer-chain ceramide analogs (C6, C8, C16) and the inactive dihydroceramide analog (C2-DHC), making informed compound selection critical for experimental reproducibility [2]. Understanding these differences is essential for proper assay design, data interpretation, and procurement decisions in both academic and industrial research settings.

C2-Ceramide 3102-57-6: Why In-Class Substitution with C6-Ceramide or Dihydroceramide Compromises Experimental Integrity


Despite their shared sphingoid backbone, short-chain ceramide analogs exhibit striking N-acyl chain length-dependent and stereochemistry-dependent divergence in potency, cellular outcome, membrane perturbation, and metabolic fate. Simply substituting C2-ceramide with C6-ceramide or C2-dihydroceramide without assay re-validation is a known source of irreproducible data in ceramide research. The 4,5-trans double bond of C2-ceramide is essential for PP2A activation and apoptosis induction—C2-dihydroceramide is biologically inactive in these assays, yet it retains cholesterol efflux stimulatory activity, creating potential false negative or false positive results depending on endpoint [1][2]. Furthermore, C2-ceramide and C6-ceramide, despite both being short-chain, differ by approximately 10-fold in effective concentrations for superoxide inhibition, up to 3-fold in A498 cell cytotoxicity (IC50 6.7 μM vs 2.3 μM), and produce opposing effects on platelet aggregation (inhibition vs enhancement) [3][4][5]. Critically, C2-ceramide and C6-ceramide also trigger distinct cell death modalities—apoptosis vs necrosis—in HepG2 cells due to differential mitochondrial respiratory chain inhibition [6]. Moreover, C2-ceramide remains metabolically inert in certain cellular contexts, whereas C6-ceramide is actively glucosylated and converted to natural ceramide via the salvage pathway, further confounding interpretation [7]. Generic substitution without accounting for these quantifiable differences can yield misleading mechanistic conclusions and undermine study validity.

C2-Ceramide (3102-57-6) Quantitative Evidence: Head-to-Head Comparison Data for Informed Procurement


C2-Ceramide vs. C6-Ceramide: Opposing Effects on Platelet Activation and Calcium Mobilization

In washed rabbit platelets stimulated with thrombin or U46619 (a thromboxane A2 analog), C2-ceramide dose-dependently inhibited aggregation and arachidonic acid liberation, whereas C6-ceramide and C8-ceramide enhanced these responses. Furthermore, C6-ceramide, but not C2-ceramide, enhanced the U46619-induced increase in cytoplasmic free Ca2+ concentration and prevented its progressive decrease [1]. This functional antagonism demonstrates that acyl chain length dictates whether short-chain ceramides act as platelet inhibitors or activators. Researchers studying platelet function or thrombosis must select C2-ceramide specifically for inhibitory applications; substituting with C6-ceramide would invert the experimental outcome.

Platelet biology Thrombosis Calcium signaling

C2-Ceramide vs. C6-Ceramide: 24-Fold Difference in Potency for Superoxide Inhibition in Neutrophils

In phorbol ester-stimulated human neutrophils, C2-ceramide inhibited superoxide release with an IC50 of 5 μM, whereas C6-ceramide exhibited markedly lower potency with an IC50 of 120 μM [1]. This 24-fold difference in potency indicates that C2-ceramide is substantially more effective at suppressing neutrophil oxidative burst at lower concentrations. For assays designed to probe ceramide-mediated regulation of neutrophil function or inflammatory responses, C2-ceramide offers a practical advantage in terms of achievable effective concentrations with minimal solvent (DMSO) carryover.

Neutrophil biology Inflammation Respiratory burst

C2-Ceramide vs. C6-Ceramide: 10-Fold Difference in Effective Concentration for Monocyte Priming Inhibition

In human monocytes primed with lipopolysaccharide (LPS) or interferon-γ (IFN-γ), both C2-ceramide and C6-ceramide inhibited superoxide (O2⁻) release triggered by phorbol myristate acetate. However, the optimal effective concentration for C2-ceramide was 6 μM, compared to 60 μM for C6-ceramide—a 10-fold difference [1]. Importantly, the inactive analog C2-dihydroceramide showed no effect, confirming that the observed inhibition is dependent on the 4,5-trans double bond present in C2-ceramide. Neither ceramide was toxic to monocytes at these concentrations, as confirmed by trypan blue exclusion and MTT assays.

Monocyte Macrophage Innate immunity Superoxide

C2-Ceramide vs. C6-Ceramide: Divergent Mitochondrial Respiratory Chain Inhibition Dictates Cell Death Modality (Apoptosis vs Necrosis)

In HepG2 human hepatoma cells treated for 24 hours with 100 μM ceramide, C6-ceramide treatment resulted in an apoptotic phenotype confirmed by a sub-G1 peak >20% by flow cytometry, functional respiratory chain activity (only 20% inhibition), ATP production, cytochrome c release, and caspase-3 activation. In stark contrast, C2-ceramide treatment severely inhibited the respiratory chain (80% inhibition), significantly increased ROS production, arrested ATP production, prevented cytochrome c release and caspase-3 activation, and ultimately induced necrotic cell death with DNA smearing [1]. This demonstrates that C2-ceramide and C6-ceramide engage fundamentally different cell death execution pathways in the same cellular context.

Apoptosis Necrosis Mitochondrial respiration Hepatocellular carcinoma

C2-Ceramide vs. C6/C8-Ceramides: Lower Onset Concentration for ABCA1-Mediated Cholesterol Efflux Stimulation

In CHO cells expressing human ABCA1, C2-ceramide stimulated a 2- to 5-fold increase in cholesterol efflux to apolipoprotein A-I (apoA-I) over a 0-60 μM concentration range. While C6 and C8 ceramides achieved a similar extent of efflux stimulation (2- to 5-fold increase), they required a higher onset concentration than the less hydrophobic C2-ceramide [1]. This indicates that the shorter N-acyl chain of C2-ceramide confers greater potency or more efficient membrane partitioning for initiating ABCA1-mediated cholesterol efflux. Notably, C2-dihydroceramide (which lacks the 4,5-trans double bond) also stimulated a 2- to 5-fold increase in cholesterol efflux without the cell toxicity apparent with native C2-ceramide, providing a non-apoptotic alternative for cholesterol metabolism studies [1].

Cholesterol efflux ABCA1 Apolipoprotein A-I HDL

C2-Ceramide vs. C6/C8-Ceramides: Differential Membrane Perturbation and Phospholipase A2 Modulation

Using ²H-NMR and enzymatic assays in dipalmitoylphosphatidylcholine (DPPC) bilayers, C2-ceramide did not induce a significant effect on bilayer structure and did not alter phospholipase A2 (PL-A2) activity. In contrast, C6- and C8-ceramides increased the ordering of DPPC acyl chains, correlating with inhibition of PL-A2 activity, likely due to increased lateral surface pressure. Long-chain C16-ceramide induced lateral phase separation into gel and liquid crystalline domains and activated PL-A2 [1]. This study demonstrates that the short N-acyl chain of C2-ceramide makes it uniquely 'membrane-neutral' among ceramide analogs, neither ordering the bilayer nor modulating PL-A2, whereas longer-chain analogs produce significant biophysical perturbations.

Membrane biophysics Phospholipase A2 Lipid bilayers NMR

C2-Ceramide 3102-57-6: Evidence-Backed Application Scenarios for Targeted Research Use


Selective Inhibition of Platelet Aggregation Without Calcium Flux Enhancement

Researchers investigating the role of ceramide signaling in platelet function and thrombosis should procure C2-ceramide specifically when the experimental objective requires inhibition of aggregation. As demonstrated in Section 3, C2-ceramide dose-dependently inhibits platelet aggregation and arachidonic acid liberation, whereas C6-ceramide paradoxically enhances these responses and promotes calcium mobilization [4]. This application is particularly relevant for studies aimed at identifying anti-thrombotic ceramide-based mechanisms or screening compounds that mimic C2-ceramide's platelet-inhibitory profile. Procurement of C2-ceramide (rather than C6-ceramide) is mandatory for this experimental context; use of C6-ceramide would yield opposing results and confound mechanistic interpretation.

Low-Concentration Neutrophil Superoxide Inhibition in Inflammation Assays

For studies examining neutrophil respiratory burst or inflammatory signaling pathways, C2-ceramide offers a significant practical advantage due to its 24-fold higher potency compared to C6-ceramide (IC50 5 μM vs 120 μM for phorbol ester-induced superoxide release) [4]. This application scenario is ideal for high-throughput screening of anti-inflammatory compounds where minimizing DMSO concentration is critical for cell viability. The lower effective concentration of C2-ceramide reduces compound consumption costs and solvent toxicity risks, making it the preferred short-chain ceramide for neutrophil and inflammation research programs.

ABCA1-Mediated Cholesterol Efflux Studies at Minimally Toxic Concentrations

Investigators studying reverse cholesterol transport, HDL biogenesis, or ABCA1 transporter function should utilize C2-ceramide as a sensitive probe for stimulating cholesterol efflux to apolipoprotein A-I. As evidenced in Section 3, C2-ceramide achieves a 2- to 5-fold stimulation at lower onset concentrations than C6 or C8 ceramides [4]. Furthermore, for experiments where cell viability must be strictly maintained, researchers should consider procuring both C2-ceramide and C2-dihydroceramide. The dihydro analog stimulates comparable cholesterol efflux (2- to 5-fold increase) without the apoptotic toxicity associated with C2-ceramide [4], enabling clean separation of cholesterol metabolism effects from cell death signaling.

Membrane-Neutral Control for Ceramide Biophysics Studies

For membrane biophysics investigations using model lipid bilayers (e.g., DPPC systems) or enzymatic assays involving phospholipase A2, C2-ceramide serves as an essential 'negative control' among ceramide analogs. As shown in Section 3, unlike C6- and C8-ceramides (which increase bilayer ordering and inhibit PL-A2) or C16-ceramide (which induces phase separation and activates PL-A2), C2-ceramide produces no significant perturbation of bilayer structure or PL-A2 activity [4]. This unique membrane-neutral property makes C2-ceramide the appropriate choice when researchers need to distinguish membrane-mediated effects from direct protein-target interactions in ceramide signaling studies.

Technical Documentation Hub

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